molecular formula C18H16Cl3N3O3S B000542 Sulconazole nitrate CAS No. 61318-91-0

Sulconazole nitrate

Cat. No.: B000542
CAS No.: 61318-91-0
M. Wt: 460.8 g/mol
InChI Key: CRKGMGQUHDNAPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulconazole nitrate, an imidazole derivative, primarily targets common pathogenic dermatophytes . It also inhibits the Cytochrome P-450 CYP2D6 enzyme . These targets play a crucial role in the growth and survival of the pathogenic organisms.

Mode of Action

This compound interacts with its targets by inhibiting metabolic reactions necessary for the synthesis of ergosterol, an essential component of the fungal cell membrane . This interaction results in the inhibition of the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi .

Biochemical Pathways

This compound affects the sterol 14C-a-demethylation of lanosterol, leading to the depletion of ergosterol in the fungal cell membrane . This antifungal effect is likely due to the disruption of the cell membrane’s integrity and function. Additionally, this compound triggers oxidative stress and inhibits glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ ERK, STAT3 pathways .

Pharmacokinetics

As a topical antifungal agent, it is primarily designed to act at the site of application, limiting systemic exposure and maximizing local bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of various types of programmed cell death, including apoptosis, pyroptosis, necroptosis, and ferroptosis . These effects contribute to its broad-spectrum of anticancer effects, including the inhibition of proliferation and migration of esophageal cancer cells .

Biochemical Analysis

Biochemical Properties

Sulconazole nitrate interacts with various enzymes and proteins to exert its antifungal effects. It inhibits the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi . The relative inhibition factor (RIF), a measurement representing a fixed portion of the antifungal dose-response curve, can be determined to measure the inhibitory activity of antifungal drugs .

Cellular Effects

This compound has a broad spectrum of anticancer effects. It not only inhibits the proliferation but also inhibits the migration of esophageal cancer cells . This compound induces PANoptosis, which is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis, in esophageal cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by triggering oxidative stress and inhibiting glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways . It appears to exert antifungal activity through effects which destroy the capacity of the fungal cell membrane to maintain the intracellular environment .

Temporal Effects in Laboratory Settings

After cutaneous application of radioactive solutions of this compound in the hairless rat, the total absorption of the substance by the skin, estimated from the sum of the cumulative urinary and fecal excretions over 96 h, was 2.4% of the dose administered .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. About 12% of a topically administered (forearm) dose of this compound 1% cream was estimated to be percutaneously absorbed in humans .

Metabolic Pathways

This compound is involved in various metabolic pathways. It triggers mitochondrial oxidative stress and inhibits glycolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Systemically absorbed drug is excreted in urine (6.7%) and feces (2%) .

Subcellular Localization

It is known that this compound has a high affinity for the stratum corneum, where it remains present in large quantities for more than 48 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulconazole nitrate involves several steps. The synthesis starts with alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which reacts with sulfonyl chloride or sulfonic anhydride to form imidazole ethanol sulfonate. This intermediate is then reacted with p-chlorobenzyl mercaptan or its derivative under alkaline conditions to produce sulconazole. Finally, sulconazole is salified with nitric acid to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process involves simple and easily obtained raw materials, mild reaction conditions, and high product yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Sulconazole nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulconazole nitrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Sulconazole nitrate is compared with other imidazole antifungals such as:

Uniqueness

This compound is unique due to its broad-spectrum antifungal activity and its effectiveness in treating a variety of superficial fungal infections. It also exhibits a strong anti-feeding effect on keratin-digesting insects, which is not commonly observed in other imidazole antifungals .

Similar Compounds

  • Ketoconazole : Another imidazole antifungal used for systemic and topical fungal infections.
  • Clotrimazole : Commonly used for topical treatment of fungal infections.
  • Miconazole : Used for both topical and systemic fungal infections .

This compound stands out due to its specific applications and effectiveness in treating a wide range of fungal infections.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGMGQUHDNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045490
Record name Sulconazole nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61318-91-0
Record name Sulconazole nitrate
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URL https://commonchemistry.cas.org/detail?cas_rn=61318-91-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulconazole nitrate [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulconazole nitrate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849
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Record name Sulconazole nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate
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Record name SULCONAZOLE NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sulconazole nitrate exert its antifungal activity?

A1: this compound disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component. [] This inhibition arises from this compound's interference with fungal cytochrome P-450 sterol C-14 alpha-demethylation, leading to the accumulation of 14 alpha-methyl sterols. [] This disruption in ergosterol synthesis compromises cell membrane permeability and ultimately hinders cell wall synthesis, resulting in fungal cell death. [] Additionally, studies indicate that this compound might interfere with the autolytic degradation of fungal DNA and RNA. []

Q2: Against which fungi is this compound most effective?

A2: this compound demonstrates a broad spectrum of antifungal activity. It exhibits potent activity against various fungal species, including dermatophytes, Candida species, and other fungi responsible for skin infections. [, , ] In vitro studies showed particularly strong inhibitory effects on Cryptococcus species, dermatophytes, dematiaceous fungi, and dimorphic fungi. [] It is noteworthy that its efficacy can vary depending on the fungal species and strain. [, ]

Q3: What evidence supports the efficacy of this compound in treating dermatophytoses?

A3: Numerous clinical studies have investigated the efficacy of this compound in treating various dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris, and tinea corporis. [, , , , , , ] These studies, often designed as double-blind, randomized controlled trials, compared this compound to placebo or other antifungal agents like clotrimazole and miconazole. [, , , , , , ] Results consistently demonstrate the effectiveness of this compound in achieving both clinical and mycological cure in a significant proportion of patients. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16Cl3N3O3S, and its molecular weight is 460.76 g/mol. []

Q5: Can you elaborate on the structural features of this compound based on its crystal structure?

A5: Crystallographic studies reveal that this compound crystallizes in the monoclinic space group C2/c. [] The molecule features three distinct rings: a 2,4-dichlorophenyl ring (A), a p-chlorophenyl ring (B), and an imidazole ring (C). [] Rings A and B are almost planar, exhibiting a dihedral angle of 17.3°, while ring C is nearly perpendicular to both A and B, with dihedral angles of 110.8° and 96.1°, respectively. []

Q6: What is known about the stability of this compound in topical formulations?

A6: The stability of this compound in topical formulations is a crucial factor influencing its efficacy. Research has focused on understanding and improving its stability under various conditions. [, ] For instance, the incorporation of specific excipients, like methyl β-cyclodextrin, has been explored to enhance the stability of this compound in topical powders. []

Q7: What is the percutaneous absorption rate of this compound in humans?

A7: Studies using radiolabeled this compound cream applied to human skin estimated a percutaneous absorption rate of 8.7% to 11.3% of the applied dose. [] This absorption rate is notably higher than previously reported for other imidazole antifungal drugs. []

Q8: How is this compound analyzed in biological samples like plasma?

A8: A sensitive and specific reversed-phase high-pressure liquid chromatography (HPLC) method has been developed for quantifying this compound in plasma. [] This method involves extracting the compound from plasma, followed by HPLC separation and detection using a variable-wavelength detector at 229 nm. [] This method allows for the accurate measurement of this compound concentrations in plasma, even at low levels. []

Q9: What are some potential areas for future research on this compound?

A9: Future research on this compound could explore several avenues:

  • Drug Delivery Systems: Investigating novel drug delivery systems, such as microemulsions or nanoparticles, to enhance its penetration and efficacy. [, ]
  • Resistance Mechanisms: Studying the potential development of resistance to this compound and exploring strategies to combat it. []

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